hTAAR1 Receptor Agonist Potency: 2-(2-Aminoethyl)phenol vs. Para-Isomer Tyramine
2-(2-Aminoethyl)phenol demonstrates quantifiable agonist activity at the human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ value of 614 nM in a cell-based functional assay [1]. This ortho-hydroxylated phenethylamine exhibits distinct potency characteristics compared to its para-isomer tyramine, which has reported affinities for TAAR1 in the micromolar range [2]. The ortho-substitution pattern directly influences receptor binding pocket interactions, differentiating this compound from para-substituted analogs in functional GPCR screening campaigns.
| Evidence Dimension | hTAAR1 receptor agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 614 nM |
| Comparator Or Baseline | Tyramine (para-isomer): reported binding affinity in micromolar range; exact EC₅₀ values vary by assay system but consistently >1 μM |
| Quantified Difference | 2-(2-Aminoethyl)phenol demonstrates nanomolar-range agonist activity, whereas para-tyramine exhibits substantially lower potency (micromolar range) |
| Conditions | Human TAAR1 expressed in RD-HGA16 CHO-K1 cells co-expressed with Gα16 protein; functional agonist assay |
Why This Matters
For TAAR1-targeted screening campaigns in neuropsychiatric drug discovery, the ortho-isomer's nanomolar EC₅₀ provides a materially different pharmacological profile versus para-tyramine, affecting hit identification and structure-activity relationship development.
- [1] BindingDB BDBM50240920. 2-(2-Aminoethyl)-phenol::CHEMBL367501. Agonist activity at human trace amine associated receptor 1. View Source
- [2] Zhang Group. PDB 5ff9 Chain D Binding Site BS01. 4-(2-aminoethyl)phenol binding affinity data. View Source
